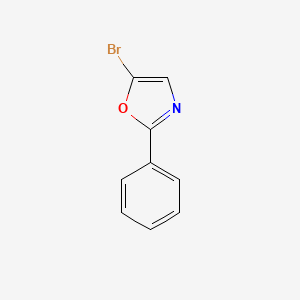

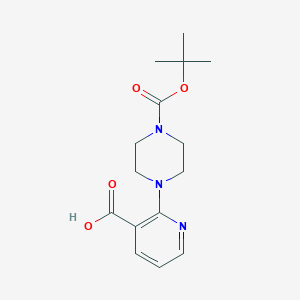

![molecular formula C16H18N2O2 B1271597 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 540515-70-6](/img/structure/B1271597.png)

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are amides where the carbonyl group is attached to a benzene ring. They are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided abstracts, similar benzamide derivatives have been synthesized and evaluated for various biological activities, such as gastrokinetic activity , affinity for 5-HT4 receptors , and as histone deacetylase inhibitors .

Synthesis Analysis

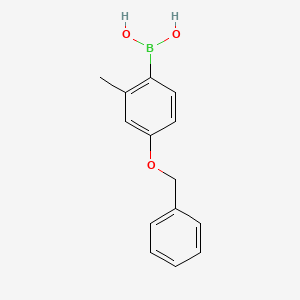

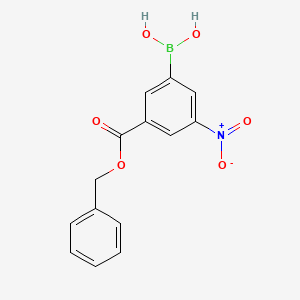

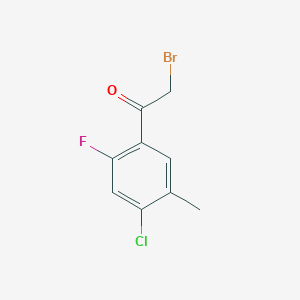

The synthesis of benzamide derivatives often involves the condensation of amines with benzoyl chlorides or the reaction of isatoic anhydride with primary amines and other reagents . For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives was achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, the synthesis of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide would likely involve the reaction of an appropriate amine with a benzoyl chloride derivative containing the 4-methylphenoxyethyl moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and X-ray crystallography . These techniques provide information about the functional groups, bond lengths, bond angles, and overall geometry of the molecule. For example, the characterization of two polymorphs of a benzamide derivative was performed using X-ray powder diffractometry and thermal analysis . The molecular structure of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide would likely show features typical of benzamides, such as the amide carbonyl stretch in the IR spectrum and characteristic chemical shifts in the NMR spectrum.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including N-benzoylation , and can form complexes with other molecules . The reactivity of the amide group and the substituents on the benzene rings can lead to a wide range of chemical transformations. For example, the N-benzoylation of aminophenols was achieved using benzoylisothiocyanates , and a benzamide derivative formed an ion-associate complex with tetraphenylborate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and the nature of their substituents . Polymorphism can also affect these properties, as seen in the case of TKS159, which exhibited different thermal behaviors in its alpha and beta forms . The presence of strong hydrogen bond donor sites in the molecule can lead to the formation of hydrogen-bonded structures, which can impact the compound's physical properties and its interactions in biological systems .

Wissenschaftliche Forschungsanwendungen

Metalloligands Design

2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands, closely related to the specified compound, are used in the coordination with copper ions. These metalloligands react with lanthanide salts to yield tetranuclear complexes, which exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes and Tb chain derivatives (Costes, Vendier, & Wernsdorfer, 2010).

Neuroleptic Activity

Benzamides derived from N,N-disubstituted ethylenediamines, including structures similar to 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide, are studied for their neuroleptic potential. These compounds, through structure-activity relationship studies, have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential as neuroleptics (Iwanami et al., 1981).

Anticonvulsant Activity

Ameltolide derivatives, which include 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound similar to the specified chemical, are synthesized and evaluated for anticonvulsant activities. These compounds showed effectiveness in maximal electroshock seizure tests, suggesting their use in anticonvulsant therapy (Lambert et al., 1995).

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols, using benzoylisothiocyanates, results in the production of N-(2-hydroxyphenyl)benzamides. These compounds, structurally similar to the specified chemical, are of biological interest and synthesized through a chemoselective process (Singh, Lakhan, & Singh, 2017).

Gastrokinetic Agents

4-Amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, structurally related to the specified compound, have been developed and evaluated for gastrokinetic activity. These compounds have shown promising results in enhancing gastric emptying, indicating potential for gastroprokinetic applications (Kato et al., 1992).

Antimicrobial Properties

Newly synthesized acylthiourea derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have demonstrated activity against various bacterial and fungal strains. These compounds, closely related to the target chemical, have potential as antimicrobial agents (Limban et al., 2011).

Electrophysiological Activity

N-substituted imidazolylbenzamides, similar in structure to 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide, have been synthesized and assessed for cardiac electrophysiological activity. Some of these compounds have shown potential as selective class III agents, indicating their relevance in cardiac electrophysiology research (Morgan et al., 1990).

Green Synthesis of Derivatives

A highly efficient green synthesis approach has been developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This approach uses isatoic anhydride and primary amines, demonstrating a sustainable method for synthesizing compounds related to the specified chemical (Sabbaghan & Hossaini, 2012).

Eigenschaften

IUPAC Name |

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWSNWCMETVPDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365840 |

Source

|

| Record name | 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |

CAS RN |

540515-70-6 |

Source

|

| Record name | 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)

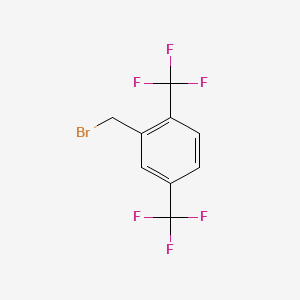

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)